1-(4-Bromo-3,5-dimethylphenyl)thiourea
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Overview
Description
1-(4-Bromo-3,5-dimethylphenyl)thiourea is an organic compound characterized by the presence of a bromine atom, two methyl groups, and a thiourea moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3,5-dimethylphenyl)thiourea typically involves the reaction of 4-Bromo-3,5-dimethylphenylisothiocyanate with an amine. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or dichloromethane. The reaction proceeds smoothly at room temperature, yielding the desired thiourea derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenylthiourea derivatives.
Scientific Research Applications
1-(4-Bromo-3,5-dimethylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3,5-dimethylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The bromine atom and methyl groups contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3,5-dimethylphenylisothiocyanate
- 4-Bromo-3,5-dimethylphenylamine
- 4-Bromo-3,5-dimethylphenylsulfonylurea
Uniqueness
1-(4-Bromo-3,5-dimethylphenyl)thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of bromine, methyl groups, and thiourea makes it a versatile compound for various applications .
Properties
Molecular Formula |
C9H11BrN2S |
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Molecular Weight |
259.17 g/mol |
IUPAC Name |
(4-bromo-3,5-dimethylphenyl)thiourea |
InChI |
InChI=1S/C9H11BrN2S/c1-5-3-7(12-9(11)13)4-6(2)8(5)10/h3-4H,1-2H3,(H3,11,12,13) |
InChI Key |
YXZLXZIDXBIPGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)NC(=S)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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